N-(2-aminoethyl)-N-methylcyclohexanamine

Description

The exact mass of the compound N-(2-aminoethyl)-N-methylcyclohexanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2-aminoethyl)-N-methylcyclohexanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-aminoethyl)-N-methylcyclohexanamine including the price, delivery time, and more detailed information at info@benchchem.com.

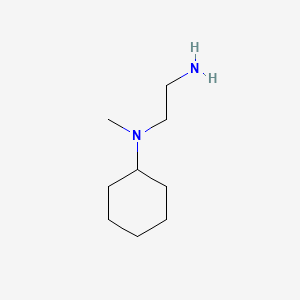

Structure

3D Structure

Properties

IUPAC Name |

N'-cyclohexyl-N'-methylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-11(8-7-10)9-5-3-2-4-6-9/h9H,2-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZNHTIBNDAHFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14256-69-0 | |

| Record name | N-(2-aminoethyl)-N-methylcyclohexanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of N1-cyclohexyl-N1-methyl-ethane-1,2-diamine

Introduction

N1-cyclohexyl-N1-methyl-ethane-1,2-diamine is a diamine of significant interest to researchers and professionals in drug development and medicinal chemistry. Its unique molecular architecture, featuring a bulky cyclohexyl group and a smaller methyl group on one nitrogen atom of the ethylenediamine backbone, imparts specific steric and electronic properties that can be leveraged in the design of novel therapeutic agents and as a ligand in catalysis. Understanding the fundamental physicochemical properties of this compound is paramount for its effective application, from predicting its behavior in biological systems to designing robust synthetic and formulation protocols.

This technical guide provides a comprehensive overview of the core physicochemical properties of N1-cyclohexyl-N1-methyl-ethane-1,2-diamine and its dihydrochloride salt. As a senior application scientist, this document is structured to not only present available data but to also provide in-depth, field-proven insights into the experimental methodologies required for their determination. The emphasis is on the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative scientific principles.

Molecular Identity and Structural Elucidation

A precise understanding of a molecule's identity is the foundation of all subsequent characterization. N1-cyclohexyl-N1-methyl-ethane-1,2-diamine is identified by the Chemical Abstracts Service (CAS) number 245487-33-6 for the free base.[1][2][3] Its dihydrochloride salt, a common form for handling and formulation due to its increased stability and water solubility, is assigned CAS Number 1177346-07-4 .[4]

The structural attributes of these forms are detailed below:

| Property | N1-cyclohexyl-N1-methyl-ethane-1,2-diamine (Free Base) | N1-cyclohexyl-N1-methyl-ethane-1,2-diamine dihydrochloride |

| CAS Number | 245487-33-6[1][2][3] | 1177346-07-4[4] |

| Molecular Formula | C9H20N2[1] | C9H22Cl2N2[4] |

| Molecular Weight | 156.27 g/mol [1] | 229.19 g/mol [4] |

| Appearance | Not specified (likely a liquid or low-melting solid) | White crystalline solid[4] |

| Solubility | Expected to be soluble in organic solvents | Soluble in water[4] |

The synthesis of the dihydrochloride salt typically involves the reaction of cyclohexylamine with N-methylethylene diamine, followed by purification via recrystallization or chromatography.[4] This method provides an efficient route to obtaining the compound in a stable, solid form.[4]

Visualizing the Molecular Structure

To appreciate the spatial arrangement and functional groups of N1-cyclohexyl-N1-methyl-ethane-1,2-diamine, a 2D structural representation is provided below.

Caption: Workflow for boiling point determination using a Thiele tube.

Step-by-Step Methodology:

-

Sample Preparation: Place approximately 0.5 mL of N1-cyclohexyl-N1-methyl-ethane-1,2-diamine into a small, dry test tube.

-

Capillary Tube Insertion: Take a capillary tube sealed at one end and place it, open end down, into the liquid in the test tube.

-

Apparatus Assembly: Securely attach the test tube to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.

-

Thiele Tube Setup: Clamp the Thiele tube to a retort stand and carefully insert the thermometer and test tube assembly into the main arm of the Thiele tube. The mineral oil in the Thiele tube should be at a level that will immerse the sample but remain below the opening of the test tube.

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or a microburner. The convection currents in the oil will ensure even heating.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles. When the boiling point of the liquid is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

-

Repeat: For accuracy, allow the apparatus to cool further and then gently reheat to obtain a second reading. The results should be within a narrow range.

Causality and Trustworthiness: This method is reliable because the point at which the liquid enters the capillary tube signifies that the vapor pressure inside the capillary has just dropped below the external atmospheric pressure, which is the definition of the boiling point. The use of a Thiele tube ensures uniform heating, minimizing superheating and yielding a more accurate result.

Solubility Profile

The solubility of a compound in various solvents is a critical determinant of its behavior in different environments, including its absorption, distribution, metabolism, and excretion (ADME) properties in drug development. For N1-cyclohexyl-N1-methyl-ethane-1,2-diamine, its diamine nature suggests it will exhibit basic properties and therefore pH-dependent aqueous solubility. The dihydrochloride salt is known to be soluble in water. [4]

A systematic approach to solubility testing can classify the compound and provide valuable information about its functional groups.

Principle: The solubility of an organic compound is governed by the principle of "like dissolves like." Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. The presence of basic nitrogen atoms allows for salt formation in acidic solutions, which dramatically increases aqueous solubility.

Workflow for Amine Solubility Classification

Caption: Decision workflow for the solubility classification of an amine.

Step-by-Step Methodology:

-

Water Solubility:

-

To a small test tube, add approximately 10-20 mg of the compound (or a few drops if liquid).

-

Add 1 mL of deionized water in portions, shaking vigorously after each addition.

-

Observe if the compound dissolves completely. Note the formation of any emulsions or partial solubility.

-

Test the pH of the aqueous solution with litmus or pH paper. An alkaline pH is indicative of a basic amine.

-

-

Solubility in 5% HCl:

-

If the compound is insoluble or sparingly soluble in water, use a fresh sample.

-

Add 1 mL of 5% aqueous hydrochloric acid.

-

Shake the mixture and observe for dissolution. Solubility in dilute acid is a strong indication of a basic compound like an amine, due to the formation of a water-soluble ammonium salt.

-

-

Solubility in Organic Solvents:

-

Test the solubility in a nonpolar solvent such as hexane or toluene, and a polar aprotic solvent like acetone or ethyl acetate.

-

Follow the same procedure as for water solubility.

-

Interpretation of Expected Results:

-

N1-cyclohexyl-N1-methyl-ethane-1,2-diamine, having nine carbon atoms, is expected to have low solubility in water.

-

It is expected to be readily soluble in 5% HCl due to the formation of the corresponding dihydrochloride salt.

-

It is anticipated to be soluble in a range of organic solvents due to the presence of the nonpolar cyclohexyl group.

Acidity Constant (pKa)

The pKa is a quantitative measure of the strength of an acid in solution. For a base, the pKa refers to the acidity of its conjugate acid. For a diamine like N1-cyclohexyl-N1-methyl-ethane-1,2-diamine, there will be two pKa values corresponding to the two protonation steps. These values are crucial for understanding the ionization state of the molecule at a given pH, which in turn influences its interaction with biological targets and its membrane permeability. A predicted pKa for the related N'-cyclohexyl-N,N-dimethyl-ethane-1,2-diamine is approximately 10.73.

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Principle: The compound is dissolved in a suitable solvent (usually water or a water-alcohol mixture) and titrated with a standard acid solution. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa values can be determined from the resulting titration curve. The pKa is the pH at which half of the amine groups are protonated.

Workflow for Potentiometric pKa Determination

Caption: Workflow for determining pKa values by potentiometric titration.

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh a sample of N1-cyclohexyl-N1-methyl-ethane-1,2-diamine and dissolve it in a known volume of CO2-free deionized water. If solubility is an issue, a co-solvent such as methanol or ethanol may be used.

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

-

Titration Setup:

-

Place the beaker containing the diamine solution on a magnetic stirrer and immerse the calibrated pH electrode and the tip of a burette containing a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).

-

-

Titration Procedure:

-

Record the initial pH of the diamine solution.

-

Add the HCl titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the second equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of HCl added to obtain the titration curve.

-

The two equivalence points (where the amine groups are fully protonated) will be the points of steepest inflection on the curve. These can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/Δ²V) of the titration curve.

-

The pKa values are determined from the pH at the half-equivalence points. The first pKa (pKa1) corresponds to the pH at half the volume of titrant required to reach the first equivalence point, and the second pKa (pKa2) is the pH at the midpoint between the first and second equivalence points.

-

Expertise and Causality: This method provides highly accurate pKa values because it directly measures the change in proton concentration (via pH) as the base is neutralized. The use of a derivative plot for endpoint determination removes the subjectivity of visual estimation from the titration curve, leading to more trustworthy and reproducible results.

Conclusion

References

-

N1-Cyclohexyl-N1-methylethane-1,2-diamine dihydrochloride, PubChem. Available at: [Link].

-

N-(2-aminoethyl)-N-methylcyclohexanamine, ChemWhat. Available at: [Link].

-

N1-Cyclohexyl-N1-methylethane-1,2-diamine, Crysdot LLC. Available at: [Link].

-

N1-CYCLOHEXYL-N1-METHYL-ETHANE-1,2-DIAMINE, Intermed & Chemicals. Available at: [Link].

-

Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions, Arkat USA. Available at: [Link].

Sources

An In-Depth Technical Guide to the Structural Analysis and Confirmation of N-(2-aminoethyl)-N-methylcyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the unequivocal structural analysis and confirmation of N-(2-aminoethyl)-N-methylcyclohexanamine, a diamine of interest in pharmaceutical and chemical research. Moving beyond a simple recitation of procedures, this document elucidates the scientific rationale behind the selection of analytical techniques, the interpretation of spectral data, and the establishment of self-validating protocols. We will delve into the core spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy—offering both theoretical grounding and practical, field-proven insights. The methodologies described herein are designed to ensure the highest degree of scientific integrity, providing researchers with a robust workflow for structural verification and the establishment of analytical standards.

Introduction: The Imperative of Structural Verification

This guide is structured to provide a logical workflow for the analytical scientist, beginning with preliminary characterization and culminating in definitive structural confirmation. The causality behind each experimental choice is explained, ensuring a deep understanding of not just how to perform the analysis, but why each step is critical.

The Analytical Workflow: A Multi-Modal Approach

No single analytical technique can provide a complete structural picture. A robust structural elucidation strategy relies on the convergence of data from multiple, orthogonal techniques. This multi-modal approach provides a self-validating system where the results from one method corroborate and are complemented by the others.

Caption: A logical workflow for the structural confirmation of N-(2-aminoethyl)-N-methylcyclohexanamine.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy serves as an excellent initial screening technique to confirm the presence of key functional groups. For N-(2-aminoethyl)-N-methylcyclohexanamine, we expect to see characteristic absorptions for both primary and tertiary amines, as well as the aliphatic C-H bonds of the cyclohexane ring and ethyl bridge.

Causality of Spectral Features:

-

Primary Amine (-NH₂): The primary amine will exhibit two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region due to symmetric and asymmetric stretching vibrations.[1] The presence of two bands is a hallmark of a primary amine. A broad N-H wagging band is also expected in the 910-665 cm⁻¹ region.[1]

-

Tertiary Amine (-N(CH₃)R): A key confirmatory feature is the absence of an N-H stretching band for the tertiary amine, as there are no hydrogens directly bonded to this nitrogen.[1][2]

-

Aliphatic C-H: Strong C-H stretching vibrations from the cyclohexane and ethyl groups will be observed in the 3000-2800 cm⁻¹ region.[2]

-

C-N Stretching: The C-N stretching of aliphatic amines will produce medium to weak bands in the 1250-1020 cm⁻¹ range.[1]

Predicted FT-IR Data Summary:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Primary N-H Stretch | 3500 - 3300 (two bands) | Medium to Strong | Confirms the -NH₂ group.[1] |

| Aliphatic C-H Stretch | 3000 - 2800 | Strong | Indicates the presence of the cyclohexane and ethyl moieties.[2] |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium | Characteristic of primary amines.[1] |

| Aliphatic C-N Stretch | 1250 - 1020 | Weak to Medium | Confirms the presence of amine functionalities.[1] |

| N-H Wag | 910 - 665 | Broad, Strong | Characteristic of primary and secondary amines.[1] |

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Background Collection: A background spectrum of the clean, empty sample compartment is collected to subtract interferences from atmospheric water and carbon dioxide.

-

Sample Analysis: The prepared sample is placed in the spectrometer, and the infrared spectrum is acquired.

-

Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation pattern. For N-(2-aminoethyl)-N-methylcyclohexanamine, we can predict a number of key features based on established principles of amine fragmentation.[3]

The Nitrogen Rule:

N-(2-aminoethyl)-N-methylcyclohexanamine (C₉H₂₀N₂) has two nitrogen atoms (an even number). Therefore, according to the nitrogen rule, its molecular ion peak (M⁺) will have an even mass-to-charge ratio (m/z).[4] The calculated monoisotopic mass is 156.16 Da.

Fragmentation Pathways:

The primary fragmentation mechanism for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[3][5] This results in the formation of a resonance-stabilized iminium ion. For cyclic amines, the molecular ion peak is typically more prominent than in their acyclic counterparts.[6]

Sources

- 1. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. ssi.shimadzu.com [ssi.shimadzu.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-Aminoethyl(ethyl)amine(110-72-5) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to N-(2-aminoethyl)-N-methylcyclohexanamine (CAS Number: 245487-33-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, safety data, and potential applications of N-(2-aminoethyl)-N-methylcyclohexanamine, also known by its systematic name N1-Cyclohexyl-N1-methyl-1,2-ethanediamine. This document is intended to serve as a technical resource for professionals in research and drug development, offering insights into its synthesis, handling, and potential as a versatile building block in medicinal chemistry.

Chemical Identity and Physicochemical Properties

N-(2-aminoethyl)-N-methylcyclohexanamine is a diamine compound featuring a cyclohexyl group and a methyl group attached to one of the nitrogen atoms of an ethylenediamine backbone. It is commonly supplied as its hydrochloride salt to improve stability and solubility.[1]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 245487-33-6 | [2] |

| Systematic Name | N1-Cyclohexyl-N1-methyl-1,2-ethanediamine | [2] |

| Synonyms | N-(2-aminoethyl)-N-methylcyclohexanamine | ChemWhat |

| Molecular Formula | C9H20N2 | [2] |

| Molecular Weight | 156.27 g/mol | [2] |

| Physical Form | Off-white powder (hydrochloride salt) | [3] |

| Storage Temperature | 0-8 °C | [3] |

Note: The majority of commercially available data pertains to the hydrochloride salt of the compound.

Synthesis and Chemical Reactivity

The synthesis of N1-Cyclohexyl-N1-methyl-1,2-ethanediamine dihydrochloride can be achieved through the reaction of cyclohexylamine and N-methyl ethylene diamine.[1] This process typically involves controlled temperature conditions and appropriate solvents, followed by purification steps such as recrystallization or chromatography to yield the final dihydrochloride salt.[1]

The presence of both a primary and a tertiary amine group imparts this molecule with versatile reactivity. The primary amine can readily undergo reactions such as acylation with acyl chlorides to form amides, and N-alkylation with alkyl halides.[1] The diamine structure also allows for the formation of salts with acids, enhancing its solubility and stability for various applications.[1]

Safety and Handling

The hydrochloride salt of N1-Cyclohexyl-N1-methyl-1,2-ethanediamine is classified as an irritant.[3]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Hazard Pictogram | GHS07 | Exclamation Mark | [3] |

| Signal Word | Warning | [3] | |

| Hazard Statements | H315 | Causes skin irritation. | [3] |

| H319 | Causes serious eye irritation. | [3] | |

| H335 | May cause respiratory irritation. | [3] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [3] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [3] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

Handling Recommendations:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

Potential Applications in Research and Drug Development

N1-Cyclohexyl-N1-methyl-1,2-ethanediamine serves as a valuable building block in medicinal chemistry and drug discovery. Its structural features, including the lipophilic cyclohexyl group and the diamine backbone, make it an attractive scaffold for the synthesis of novel compounds with potential therapeutic applications.

4.1. As a Scaffold in Medicinal Chemistry

The diamine motif is a common feature in many biologically active molecules. The combination of the cyclohexyl and methyl groups on one of the nitrogen atoms provides a unique steric and electronic profile that can be exploited to modulate the pharmacological properties of derivative compounds.[1] Research on related cyclohexyl ethylenediamine derivatives has shown their potential in developing platinum(IV) complexes with strong antitumor activity. These complexes have been found to induce apoptosis in various cancer cell lines, including those resistant to cisplatin.[4] This suggests that N1-Cyclohexyl-N1-methyl-1,2-ethanediamine could be a promising starting material for the synthesis of novel anticancer agents.

4.2. Ligand for Catalysis

The nitrogen atoms in N1-Cyclohexyl-N1-methyl-1,2-ethanediamine can act as ligands, coordinating with metal ions. This property makes it a candidate for the development of novel catalysts for various organic transformations. The specific combination of a cyclohexyl and a methyl group can influence the stereochemistry and reactivity of the resulting metal complexes, potentially leading to highly selective catalysts.[1]

4.3. Component of Screening Libraries

Due to its drug-like properties, this compound and its derivatives are suitable for inclusion in screening libraries for high-throughput screening (HTS) campaigns. Its unique structure can contribute to the chemical diversity of a library, increasing the probability of identifying novel hits against various biological targets.

Proposed Experimental Protocols

5.1. Analytical Method Development: Reverse-Phase HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be developed for the analysis of N1-Cyclohexyl-N1-methyl-1,2-ethanediamine. Due to the lack of a strong chromophore, derivatization is often necessary for UV detection. Alternatively, an evaporative light scattering detector (ELSD) or mass spectrometry (MS) can be used.

Table 3: Starting Point for RP-HPLC Method Development

| Parameter | Suggested Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | ELSD or MS |

This is a generic starting point and requires optimization for retention time, peak shape, and sensitivity.

5.2. In Vitro Assay: Cytotoxicity Assessment (MTT Assay)

To evaluate the potential cytotoxic effects of N1-Cyclohexyl-N1-methyl-1,2-ethanediamine or its derivatives, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Step-by-Step MTT Assay Protocol:

-

Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion

N-(2-aminoethyl)-N-methylcyclohexanamine (CAS 245487-33-6) is a versatile diamine with significant potential as a building block in medicinal chemistry and materials science. Its unique structural features and reactivity make it a valuable tool for the synthesis of novel compounds with diverse applications. While further research is needed to fully elucidate its biological activity and mechanism of action, the information presented in this guide provides a solid foundation for researchers and drug development professionals to explore the potential of this promising chemical entity.

References

- 1. Buy N1-Cyclohexyl-N1-methylethane-1,2-diamine dihydrochloride | 1177346-07-4 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. US6649783B2 - Synthesis of (+/-)-2-((dimethylamino)methyl)-1-(aryl)cyclohexanols - Google Patents [patents.google.com]

- 4. WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof - Google Patents [patents.google.com]

The Fulcrum of Asymmetry: A Technical Guide to N-Substituted Cyclohexanamine Derivatives in Catalysis

Abstract

N-substituted cyclohexanamine derivatives, particularly those built upon the chiral 1,2-diaminocyclohexane (DACH) scaffold, have emerged as a cornerstone in the field of asymmetric catalysis. Their rigid, C₂-symmetric framework provides a privileged platform for the design of highly effective organocatalysts and ligands for transition metal catalysis. This technical guide offers an in-depth exploration of the synthesis, mechanistic underpinnings, and practical applications of these versatile catalytic tools. We will delve into their pivotal role in orchestrating key chemical transformations, including asymmetric epoxidations, allylic alkylations, hydrogenations, and Michael additions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of N-substituted cyclohexanamine derivatives to achieve high levels of stereocontrol in their synthetic endeavors.

The Architectural Advantage of the Cyclohexanediamine Scaffold

The prevalence of the trans-1,2-diaminocyclohexane backbone in asymmetric catalysis is no coincidence. Its conformational rigidity, stemming from the chair-like structure of the cyclohexane ring, ensures a well-defined and predictable three-dimensional arrangement of the N-substituents. This pre-organization is crucial for minimizing conformational ambiguity and creating a highly ordered chiral environment around the catalytic center. The C₂-symmetry of the (R,R)- and (S,S)-enantiomers simplifies the analysis of reaction outcomes and often leads to higher enantioselectivities. Furthermore, the two amino groups provide convenient handles for the introduction of a wide array of functionalities, allowing for the fine-tuning of steric and electronic properties of the resulting catalyst or ligand.

N-Substituted Cyclohexanamines as Organocatalytic Powerhouses

In the realm of organocatalysis, N-substituted cyclohexanamine derivatives have proven to be exceptionally versatile. By incorporating hydrogen-bond donors and other activating groups, it is possible to create bifunctional catalysts that can simultaneously activate both the nucleophile and the electrophile.

Bifunctional Thiourea and Squaramide Catalysts in Michael Additions

One of the most significant applications of DACH-derived organocatalysts is in the asymmetric Michael addition. Bifunctional thiourea and squaramide catalysts, pioneered by Takemoto and Rawal respectively, have become indispensable tools for this transformation.

Mechanism of Action: The catalytic cycle of a DACH-derived thiourea catalyst in the Michael addition of a ketone to a nitroalkene illustrates the principle of dual activation. The primary or secondary amine of the catalyst condenses with the ketone to form a nucleophilic enamine intermediate. Concurrently, the thiourea moiety activates the nitroalkene electrophile through double hydrogen bonding, lowering its LUMO energy and orienting it for a stereoselective attack by the enamine.

Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

-

Materials:

-

(R,R)-DACH-derived thiourea catalyst (10 mol%)

-

Cyclohexanone (1.2 equiv.)

-

trans-β-Nitrostyrene (1.0 equiv.)

-

Anhydrous toluene (to make a 0.2 M solution)

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

-

-

Procedure:

-

To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the (R,R)-DACH-derived thiourea catalyst (0.02 mmol, 10 mol%).

-

Add anhydrous toluene (1.0 mL) to dissolve the catalyst.

-

Add cyclohexanone (0.24 mmol, 1.2 equivalents).

-

Cool the mixture to room temperature.

-

Add trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent) to the stirred solution.

-

Stir the reaction mixture at the same temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure Michael adduct.

-

Determine the diastereomeric and enantiomeric ratios by chiral High-Performance Liquid Chromatography (HPLC) analysis.

-

| Catalyst Type | Michael Acceptor | Michael Donor | Yield (%) | ee (%) | Diastereomeric Ratio (syn/anti) |

| DACH-Thiourea | β-Nitrostyrene | Cyclohexanone | 88-99 | 76-99 | 9/1 |

| DACH-Squaramide | N-Phenylmaleimide | Isobutyraldehyde | >95 | 88-94 | N/A |

Table 1: Representative data for Michael additions catalyzed by DACH-derived organocatalysts.

Ligands for High-Performance Asymmetric Metal Catalysis

The C₂-symmetric DACH scaffold is a linchpin in the design of chiral ligands for a multitude of transition metal-catalyzed reactions. The ability to introduce diverse phosphine, amine, and salicylidene moieties onto the diamine backbone has led to the development of highly successful and widely used ligand families.

Trost Ligands in Palladium-Catalyzed Asymmetric Allylic Alkylation

The Trost asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective formation of C-C, C-N, and C-O bonds. The reaction is catalyzed by palladium complexes of chiral diphosphine ligands, with the Trost ligand, derived from (R,R)- or (S,S)-DACH and 2-(diphenylphosphino)benzoic acid, being one of the most effective.[1][2]

Mechanism of Action: The catalytic cycle begins with the coordination of the Pd(0) complex to the allylic substrate and subsequent oxidative addition to form a π-allyl-Pd(II) complex.[3] The chiral ligand creates an asymmetric environment around the palladium center, leading to a preferred conformation of the π-allyl intermediate. The nucleophile then attacks one of the enantiotopic termini of the π-allyl group, typically from the face opposite to the palladium, resulting in the formation of the chiral product and regeneration of the Pd(0) catalyst.[3]

Experimental Protocol: Synthesis of (R,R)-Trost Ligand [4]

-

Materials:

-

2-(Diphenylphosphino)benzoic acid (2.0 equiv.)

-

Dicyclohexylcarbodiimide (DCC) (2.15 equiv.)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

-

(1R,2R)-1,2-Diaminocyclohexane (1.0 equiv.)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

To a magnetically stirred solution of 2-(diphenylphosphino)benzoic acid (0.4 mmol) in THF (2 mL), add DMAP (3 mg, 24 µmol), followed by DCC (90 mg, 0.43 mmol).

-

Slowly add a solution of (1R,2R)-1,2-diaminocyclohexane (23 mg, 0.2 mmol) in THF (1 mL).

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, filter off the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

-

Purify the crude product by chromatography to yield the (R,R)-Trost ligand.

-

| Allylic Substrate | Nucleophile | Yield (%) | ee (%) |

| rac-1,3-Diphenylallyl acetate | Dimethyl malonate | 92 | >95 |

| rac-Cyclohexenyl acetate | Phenol | 72 | 88 |

Table 2: Performance of the Trost ligand in asymmetric allylic alkylation.[3][5]

Jacobsen's Catalyst for Enantioselective Epoxidation

The Jacobsen-Katsuki epoxidation is a landmark achievement in asymmetric catalysis, enabling the highly enantioselective epoxidation of unfunctionalized alkenes.[2][6][7] The catalyst, a manganese(III)-salen complex, is readily prepared from a DACH-derived Schiff base.

Mechanism of Action: The active catalyst is a high-valent manganese(V)-oxo species, generated in situ from the Mn(III) precursor and a stoichiometric oxidant like sodium hypochlorite (bleach).[1] The chiral salen ligand creates a sterically defined environment that directs the approach of the alkene to the manganese-oxo bond, leading to a highly enantioselective oxygen atom transfer. The exact mechanism of oxygen transfer is still a subject of study, with evidence supporting both concerted and radical pathways depending on the substrate.[1]

Experimental Protocol: Synthesis of Jacobsen's Catalyst [6]

-

Part A: Synthesis of the Salen Ligand

-

Dissolve (1R,2R)-1,2-diaminocyclohexane L-tartrate in aqueous NaOH to free the diamine.

-

Extract the diamine with an organic solvent.

-

React the diamine with 2 equivalents of 3,5-di-tert-butylsalicylaldehyde in ethanol to form the Schiff base (salen ligand).

-

-

Part B: Synthesis of the Mn(III) Complex

-

Heat a solution of the salen ligand in ethanol to reflux.

-

Add solid Mn(OAc)₂·4H₂O and continue refluxing.

-

Bubble air through the solution to oxidize the Mn(II) to Mn(III).

-

Add LiCl and cool the mixture to precipitate the catalyst.

-

Collect the catalyst by filtration.

-

Experimental Protocol: Enantioselective Epoxidation of an Alkene [6]

-

Materials:

-

Jacobsen's catalyst (10 mol%)

-

Alkene (e.g., 1,2-dihydronaphthalene) (1.0 equiv.)

-

Buffered bleach solution (NaOCl, pH 11.3)

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

Prepare a buffered bleach solution by adding 0.05 M Na₂HPO₄ to commercial bleach and adjusting the pH to 11.3 with 1 M NaOH.

-

Dissolve the alkene and Jacobsen's catalyst in CH₂Cl₂ in an Erlenmeyer flask.

-

Add the buffered bleach solution and stir the biphasic mixture vigorously.

-

Monitor the reaction by TLC.

-

Upon completion, separate the organic layer, wash with saturated NaCl solution, and dry over Na₂SO₄.

-

Remove the solvent and purify the epoxide by flash column chromatography.

-

Determine the enantiomeric excess by chiral GC analysis.

-

| Alkene | Oxidant | Yield (%) | ee (%) |

| cis-β-Methylstyrene | NaOCl | 84 | 92 |

| 1,2-Dihydronaphthalene | NaOCl | 80 | 97 |

Table 3: Representative results for the Jacobsen-Katsuki epoxidation.[6]

Asymmetric Hydrogenation and Transfer Hydrogenation

DACH derivatives have also been instrumental in the development of catalysts for the asymmetric hydrogenation and transfer hydrogenation of ketones and imines. Chiral ligands incorporating phosphine and sulfonamide functionalities have been particularly successful in combination with ruthenium, rhodium, and iron.

Mechanism of Action (Noyori-type Asymmetric Hydrogenation): In the Noyori asymmetric hydrogenation, a Ru(II) complex bearing a chiral diphosphine and a chiral diamine ligand is often employed. The mechanism is believed to involve a metal-ligand bifunctional catalysis, where the metal center and the amine proton of the ligand cooperate in the hydrogen transfer to the carbonyl substrate. The catalytic cycle involves the formation of a ruthenium hydride species, which then delivers the hydride to the ketone, while the acidic N-H proton of the ligand protonates the carbonyl oxygen.

Emerging Applications and Future Outlook

The versatility of the N-substituted cyclohexanamine scaffold continues to inspire the development of new catalysts for a growing range of asymmetric transformations. Recent research has explored their use in:

-

Friedel-Crafts Alkylations: Chiral bis(sulfonamide)-diamine ligands in combination with copper(II) have shown high efficiency in the asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes.[8]

-

Diels-Alder Reactions: While less common, organocatalysts derived from chiral diamines have been investigated for their potential to catalyze enantioselective Diels-Alder reactions.

-

Polymerization: Bifunctional squaramides based on DACH have been used as catalysts for the ring-opening polymerization of lactones.

The modular nature of these derivatives, coupled with a deepening understanding of the principles of asymmetric catalysis, ensures that N-substituted cyclohexanamines will remain at the forefront of catalyst design. Future efforts will likely focus on the development of catalysts for even more challenging transformations, the use of more sustainable and earth-abundant metals, and the immobilization of these catalysts for applications in flow chemistry and industrial processes.

Conclusion

N-substituted cyclohexanamine derivatives, particularly those derived from the chiral 1,2-diaminocyclohexane scaffold, represent a powerful and versatile class of compounds in the field of asymmetric catalysis. Their rigid and tunable framework has enabled the development of highly efficient organocatalysts and ligands for a wide array of stereoselective transformations. From the dual activation of Michael additions to the precise orchestration of metal-catalyzed epoxidations, allylic alkylations, and hydrogenations, these compounds have provided chemists with invaluable tools for the synthesis of complex chiral molecules. As the demand for enantiomerically pure compounds in pharmaceuticals, agrochemicals, and materials science continues to grow, the importance and application of N-substituted cyclohexanamine derivatives in catalysis are set to expand even further.

Visualizations

Catalytic Cycle of Bifunctional Thiourea Catalyst in Michael Addition

Caption: Workflow for asymmetric epoxidation.

References

-

Jacobsen, E. N., Zhang, W., Muci, A. R., Ecker, J. R., & Deng, L. (1991). Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane. Journal of the American Chemical Society, 113(18), 7063–7064. [Link]

-

Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. [Link]

-

Štefane, B., & Požgan, F. (2024). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Molecules, 29(7), 1593. [Link]

-

Cui, H.-F., et al. (2011). A new type of bis(sulfonamide)-diamine ligand for a Cu(OTf)2-catalyzed asymmetric Friedel-Crafts alkylation reaction of indoles with nitroalkenes. Organic Letters, 13(18), 4834–4837. [Link]

-

Tsuji–Trost reaction. (2024). In Wikipedia. [Link]

-

Jacobsen-Katsuki Epoxidation. In Organic Chemistry Portal. [Link]

-

Experiment #3: Asymmetric Synthesis – Use of a Chiral Manganese Catalyst for the Enantioselective Epoxidation of Alkenes. Chemistry 5b Laboratory Manual. [Link]

-

Sinou, D., et al. (2004). Heterocyclic Trost's ligands. Synthesis and applications in asymmetric allylic alkylation. ARKIVOC, 2004(14), 103-109. [Link]

-

Kopyt, M., Głowacki, M. P., & Kwiatkowski, P. (2022). trans-1,2-Diaminocyclohexane and Its Derivatives in Asymmetric Organocatalysis. In Chiral Building Blocks in Asymmetric Synthesis. Wiley-VCH GmbH. [Link]

-

Jacobsen epoxidation. In OpenOChem Learn. [Link]

-

Jacobsen epoxidation. (2024). In Wikipedia. [Link]

-

Noyori Asymmetric Hydrogenation. In Chem-Station International Edition. [Link]

-

Trost ligand. (2023). In Wikipedia. [Link]

-

Morris, R. H. (2009). Asymmetric hydrogenation, transfer hydrogenation and hydrosilylation of ketones catalyzed by iron complexes. Chemical Society Reviews, 38(8), 2282-2291. [Link]

-

Dajek, M., Kowalczyk, R., & Boratyński, P. J. (2018). trans-1,2-Diaminocyclohexane-based sulfonamides as effective hydrogen-bonding organocatalysts for asymmetric Michael–hemiacetalization reaction. Catalysis Science & Technology, 8(17), 4358-4363. [Link]

-

Zhang, W., Loebach, J. L., Wilson, S. R., & Jacobsen, E. N. (1990). Enantioselective epoxidation of unfunctionalized olefins catalyzed by salen manganese complexes. Journal of the American Chemical Society, 112(7), 2801–2803. [Link]

-

Sinou, D., et al. (2004). Heterocyclic Trost's ligands. Synthesis and applications in asymmetric allylic alkylation. ARKIVOC, 2004(xiv), 103-109. [Link]

-

Organic Syntheses Procedure. (R)-2-Allylcyclohexanone. [Link]

-

Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons. [Link]

-

Dumitru, F., et al. (2023). Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction. Molecules, 28(15), 5828. [Link]

-

Asymmetric hydrogenation. (2024). In Wikipedia. [Link]

-

Wipf, P. (2006). Jacobsen-Katsuki Epoxidations. Wipf Group Meeting. [Link]

-

Walsh, P. J., & Zhang, J. (2015). Palladium-Catalyzed Asymmetric Allylic Alkylations with Toluene Derivatives as Pronucleophiles. Accounts of chemical research, 48(6), 1735–1746. [Link]

-

Wu, J., Li, X., Wu, F., & Wan, B. (2011). A new type of bis(sulfonamide)-diamine ligand for a Cu(OTf)2-catalyzed asymmetric Friedel-Crafts alkylation reaction of indoles with nitroalkenes. Organic letters, 13(18), 4834–4837. [Link]

Sources

- 1. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 2. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 3. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 8. A new type of bis(sulfonamide)-diamine ligand for a Cu(OTf)2-catalyzed asymmetric Friedel-Crafts alkylation reaction of indoles with nitroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of N-(2-aminoethyl)-N-methylcyclohexanamine

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a detailed exploration of the predicted spectroscopic characteristics of N-(2-aminoethyl)-N-methylcyclohexanamine. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to present a comprehensive and predictive analysis. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of N-(2-aminoethyl)-N-methylcyclohexanamine in a research and development setting.

Introduction

N-(2-aminoethyl)-N-methylcyclohexanamine is a diamine featuring a cyclohexyl group and a methyl group attached to one nitrogen atom of an ethylenediamine backbone. Its structural complexity, with a combination of primary and tertiary amine functionalities, as well as a flexible cyclohexyl ring, necessitates a multi-faceted analytical approach for unambiguous characterization. Spectroscopic techniques are paramount in confirming the molecular structure and ensuring the purity of such compounds.

This guide will provide a detailed, predictive overview of the ¹H NMR, ¹³C NMR, IR, and MS data for N-(2-aminoethyl)-N-methylcyclohexanamine. The interpretations are grounded in fundamental spectroscopic principles and comparative data from closely related molecules.

Molecular Structure and Predicted Spectroscopic Overview

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Unlocking Potential: The Mechanistic Versatility of Cyclohexanamine Derivatives in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexanamine and its derivatives represent a class of uniquely versatile compounds that serve as fundamental building blocks and powerful catalysts in organic chemistry.[1] Their rigid stereochemical properties and tunable functionalities make them indispensable in asymmetric synthesis, multicomponent reactions, and materials science.[2] This guide provides an in-depth exploration of the core mechanisms through which these derivatives operate, offering field-proven insights for researchers and drug development professionals. We will dissect their roles in key organic transformations, from sophisticated asymmetric catalysis to their function as effective corrosion inhibitors, grounding our discussion in established protocols and mechanistic evidence.

The Structural Foundation: Why Cyclohexanamine?

The efficacy of cyclohexanamine derivatives stems from the distinct properties of the cyclohexane ring and the primary amine group.[1] The cyclohexane scaffold provides a conformationally rigid, three-dimensional structure that is crucial for creating a well-defined chiral environment in asymmetric catalysis.[2] The amine functionality (–NH₂) is a potent nucleophile and a Brønsted base, capable of initiating a wide array of chemical transformations.[1][3] It can be readily functionalized to install other catalytic motifs, such as hydrogen-bond donors (thioureas, squaramides) or coordinating groups, leading to bifunctional catalysts with enhanced activity and selectivity.[4][5]

Asymmetric Organocatalysis: The Chiral Powerhouse

Chiral cyclohexane diamine derivatives are workhorses in asymmetric organocatalysis, enabling the creation of enantiomerically pure compounds, a critical requirement in pharmaceutical development.[2][6] Their mechanism of action typically relies on the formation of transient nucleophilic (enamine) or electrophilic (iminium) intermediates.

2.1. Mechanism I: Enamine Catalysis in Michael Additions

In the conjugate addition of nucleophiles to α,β-unsaturated carbonyls (the Michael reaction), cyclohexanamine-based organocatalysts operate through an enamine-based catalytic cycle.[7][8] The catalyst, often a derivative of (1R,2R)-cyclohexane-1,2-diamine, reacts with a ketone or aldehyde donor to form a chiral enamine. This enamine, now the active nucleophile, attacks the Michael acceptor (e.g., a trans-β-nitrostyrene). The rigid chiral backbone of the catalyst shields one face of the enamine, directing the acceptor to the other face and thus controlling the stereochemistry of the newly formed C-C bond.[9]

Caption: Catalytic cycle for an organocatalyzed Michael Addition.

Quantitative Performance Data

Bifunctional organocatalysts based on a (1R,2R)-cyclohexane-1,2-diamine scaffold have been tested in the Michael addition of acetylacetone to trans-β-nitrostyrene. The results highlight the influence of the catalyst's derivatization on performance.

| Catalyst Type | Conversion (%) | Enantioselectivity (% ee) | Source |

| Benzene-1,2-diamine derived | Up to 93% | Up to 41% (S) | [4] |

| Squaramide organocatalyst | 98% | 93% (R) | [4] |

Experimental Protocol: Organocatalytic Michael Addition [4][5]

-

To a solution of trans-β-nitrostyrene (1 mmol) in anhydrous dichloromethane (5 mL) in a sealed vial, add acetylacetone (1.2 mmol).

-

Add the chiral cyclohexanediamine-derived organocatalyst (0.1 mmol, 10 mol%).

-

Stir the reaction mixture at 25 °C for 24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the Michael adduct.

-

Determine the enantiomeric excess (% ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

2.2. Mechanism II: Asymmetric Aldol Reactions

Similar to the Michael addition, the mechanism for the asymmetric aldol reaction involves the formation of a chiral enamine from a ketone donor and the cyclohexanamine-based catalyst.[10][11] This enamine then performs a nucleophilic attack on the carbonyl carbon of an aldehyde acceptor. Prolinamides derived from 2-aminocyclohexanols are effective catalysts, where the proline moiety forms the enamine and the cyclohexanol backbone provides the chiral environment necessary to achieve high diastereoselectivity and enantioselectivity.[12] The transition state is stabilized by hydrogen bonding, often involving an acidic co-catalyst or functionalities on the catalyst itself.

Caption: Simplified mechanism of the Mannich reaction.

3.2. Synthesis of 2-Amino-4H-Chromenes

Cyclohexylamine has proven to be an efficient organocatalyst for the solvent-free, multicomponent synthesis of 2-amino-4H-chromenes. [13]The mechanism is a cascade Knoevenagel-Michael cyclization pathway. The basic amine activates the C-H acids (e.g., malononitrile, nitromethane), facilitating their condensation with salicylaldehyde and subsequent intramolecular cyclization to furnish the chromene scaffold in high yields. [13]

Cycloaddition Reactions: Building Rings with Precision

The formation of six-membered rings is a cornerstone of organic synthesis, and cyclohexanamine derivatives play a role in the classic Diels-Alder reaction. [17][18]This pericyclic [4+2] cycloaddition reaction between a conjugated diene and a dienophile is a powerful tool for creating cyclic systems. [17][19]More recently, visible-light-enabled photoredox catalysis has been used for the [4+2] cycloaddition of benzocyclobutylamines with vinylketones to produce highly functionalized cyclohexylamine derivatives with excellent diastereoselectivity. [20]This redox-neutral process demonstrates the expanding utility of these amines in modern synthetic methods. [20]

Material Protection: The Mechanism of Corrosion Inhibition

Beyond synthesis, cyclohexanamine derivatives are highly effective corrosion inhibitors for metals like mild steel in acidic environments. [13][14]Their mechanism of action is not catalytic but is based on surface adsorption.

The inhibitor molecules adhere to the metal surface, forming a protective barrier that shields it from the corrosive medium. [13][15]This adsorption occurs via:

-

Chemisorption: The lone pair of electrons on the nitrogen atom of the amine group coordinates with the vacant d-orbitals of the metal atoms.

-

Physisorption: The protonated amine in the acidic solution can be electrostatically attracted to the negatively charged metal surface (due to adsorbed anions like Cl⁻).

This dual mechanism creates a durable film that blocks both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, significantly reducing the corrosion rate. [14][15]

Caption: Adsorption mechanism of cyclohexanamine derivatives for corrosion inhibition.

Inhibition Efficiency Data

The performance of cyclohexylamine (CHA) as a corrosion inhibitor for mild steel in 0.1 N H₂SO₄ demonstrates its effectiveness.

| Inhibitor Conc. (ppm) | Corrosion Inhibition Efficiency (CIE %) | Source |

| 1000 | 81.06% | [14] |

Conclusion

The diverse mechanisms of action for cyclohexanamine derivatives underscore their importance as a versatile tool for the modern chemist. From directing stereochemistry with high precision in asymmetric catalysis to forming complex molecules in one-pot procedures and protecting materials from degradation, their utility is vast and continually expanding. [1]A thorough understanding of their underlying mechanistic principles—be it enamine/iminium catalysis, multicomponent reaction pathways, or surface adsorption—is paramount for harnessing their full potential in the development of novel pharmaceuticals, materials, and efficient synthetic methodologies.

References

-

Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. (n.d.). MDPI. Retrieved from [Link]

-

Chiral Cyclohexane Diamine Derivatives for Asymmetric Synthesis and Catalysis. (2024). UCHEM. Retrieved from [Link]

-

Recyclable Cyclohexanediamine Derivatives as Organocatalysts: Organocatalytic Reduction with Trichlorosilane and Aldol Reaction. (n.d.). Scientific Research Publishing. Retrieved from [Link]

-

Significance of cyclohexylamine as an intermediate in organic synthesis and derivative development. (2024). Polyurethane catalyst. Retrieved from [Link]

-

Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-diamine. (n.d.). ResearchGate. Retrieved from [Link]

-

CYCLOHEXANAMINE. (n.d.). Ataman Kimya. Retrieved from [Link]

-

Cyclohexylamine. (n.d.). Wikipedia. Retrieved from [Link]

-

Corrosion inhibition performance of new Schiff base cyclohexanamine derivatives on C-steel in 1 M HCl solution: Electrochemical, chemical, surface and computational explorations. (n.d.). ResearchGate. Retrieved from [Link]

-

The Role of Cyclohexylamine in Pharmaceutical Synthesis and Drug Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Inhibition of Aminocyclohexane Derivative on Mild Steel Corrosion in 1 N HCl. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Prolinamides derived from 2-aminocyclohexanols as organocatalysts for asymmetric List-Lerner-Barbas aldol reactions. (n.d.). ResearchGate. Retrieved from [Link]

-

Cyclohexylamine an effective corrosion inhibitor for mild steel in 0.1 N H2SO4: Experimental and theoretical (molecular dynamics simulation and FMO) study. (2020). ResearchGate. Retrieved from [Link]

-

Cyclohexylamine – An efficient organocatalyst for the synthesis of 2-amino-4H-chromene derivatives by multicomponent reactions. (2023). arkat usa. Retrieved from [Link]

-

Mannich reaction of cyclohexanone/acetophenone, benzaldehydes and anilines. (n.d.). Wiley Online Library. Retrieved from [Link]

-

Synthesis and biological activity of cyclohexylamine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Diels–Alder reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. (2024). Royal Society of Chemistry. Retrieved from [Link]

-

Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis of some Mannich base cyclohexanone derivatives and their pharmacological activities. (n.d.). ResearchGate. Retrieved from [Link]

-

Corrosion inhibition performance of new Schiff base cyclohexanamine derivatives on C-steel in 1 M HCl solution. (2024). OUCI. Retrieved from [Link]

-

Uses and safety evaluations of cyclohexylamine in pharmaceutical manufacturing processes. (2024). Polyurethane catalyst. Retrieved from [Link]

-

Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. (n.d.). MDPI. Retrieved from [Link]

-

Asymmetric Approach toward Chiral Cyclohex-2-enones from Anisoles via an Enantioselective Isomerization by a New Chiral Diamine Catalyst. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Mannich reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

The Mannich reaction of a ketone, an amine, and an aldehyde is one of the few three-component... (n.d.). Homework.Study.com. Retrieved from [Link]

-

Synthesis of some cyclohexene derivatives by Diels-Alder reaction. (n.d.). Journal of Education and Science. Retrieved from [Link]

-

Mannich bases in medicinal chemistry and drug design. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Michael addition reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Michael Addition Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Cyclohexylamine. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Aldol reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Enantioselective Aldol Reaction of Cyclic Ketones with Aryl Aldehydes Catalyzed by a Cyclohexanediamine Derived Salt in the Presence of Water. (n.d.). ResearchGate. Retrieved from [Link]

-

Aldol Addition Aldol Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. (2021). National Institutes of Health. Retrieved from [Link]

-

Stereochemistry for the Michael addition of cyclohexanone. (2024). YouTube. Retrieved from [Link]

-

Michael Addition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of some Cyclohexene Derivatives by Diels_Alder Reaction. (2020). ResearchGate. Retrieved from [Link]

-

Robinson Annulation Reaction Explained | Michael Addition + Aldol Condensation to Cyclohexenones. (2021). YouTube. Retrieved from [Link]

-

The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. Retrieved from [Link]

-

Intramolecular Aldol Reactions. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Reactions of Amines. (n.d.). Retrieved from [Link]

-

Reactions and Mechanisms. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

Cyclodextrin-Catalyzed Organic Synthesis: Reactions, Mechanisms, and Applications. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. ohans.com [ohans.com]

- 2. myuchem.com [myuchem.com]

- 3. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 8. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. youtube.com [youtube.com]

- 10. Aldol reaction - Wikipedia [en.wikipedia.org]

- 11. Aldol Addition [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of N-(2-aminoethyl)-N-methylcyclohexanamine for Pharmaceutical Development

Foreword: Navigating the Pre-formulation Landscape of a Novel Diamine

In the realm of pharmaceutical development, the journey from a promising new chemical entity (NCE) to a viable drug product is paved with rigorous scientific investigation. A critical and foundational stage of this journey is the comprehensive characterization of the molecule's physicochemical properties. This guide is dedicated to providing an in-depth technical framework for conducting solubility and stability studies on N-(2-aminoethyl)-N-methylcyclohexanamine, a diamine with potential applications in medicinal chemistry.[1][2]

It is imperative to state that publicly available experimental data for N-(2-aminoethyl)-N-methylcyclohexanamine is limited. Therefore, this document serves as a robust, experience-driven guide, outlining the principles, protocols, and analytical strategies that a prudent scientist would employ to thoroughly characterize this molecule. The methodologies described herein are grounded in established pharmaceutical science and are compliant with international regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[3][4][5][6][7]

This guide is structured to empower researchers, scientists, and drug development professionals with the knowledge to not only execute these studies but also to understand the underlying scientific rationale. By following the principles within, you will be equipped to generate the high-quality data necessary to make informed decisions in the critical early stages of drug development.

The Compound in Focus: N-(2-aminoethyl)-N-methylcyclohexanamine - A Structural Perspective

N-(2-aminoethyl)-N-methylcyclohexanamine is a cyclic aliphatic diamine. Its structure, featuring a cyclohexane ring, a secondary amine, and a primary amine connected by an ethyl linker, dictates its physicochemical behavior. The presence of two basic nitrogen atoms suggests that its solubility will be highly dependent on pH. The cyclohexyl group imparts a degree of lipophilicity, which will influence its solubility in organic solvents and its potential for membrane permeability.[8][9]

Predicted Physicochemical Properties (Based on Structural Analogs and Chemical Principles):

| Property | Predicted Characteristic | Rationale |

| pKa | Two pKa values, likely in the range of 9-11 | Typical for primary and secondary aliphatic amines. The exact values will be influenced by the electronic environment of each nitrogen. |

| Aqueous Solubility | pH-dependent. Low solubility in neutral and basic pH, higher solubility in acidic pH. | The amine groups will be protonated at acidic pH, forming more soluble salts. |

| Organic Solubility | Likely soluble in polar organic solvents like methanol and ethanol.[8] | The amine groups can engage in hydrogen bonding with protic solvents. |

| LogP | Moderate | The cyclohexyl group is lipophilic, while the amino groups are hydrophilic. The overall value will depend on the conformational state of the molecule. |

Foundational Pillar: Solubility Determination

A comprehensive understanding of a compound's solubility is a cornerstone of pre-formulation development.[10][11][12] It directly impacts bioavailability, the choice of formulation strategy, and the design of in vivo studies.

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. The shake-flask method is the most widely accepted technique for this determination.[12][13]

-

Preparation of Solvents: Prepare a range of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions, as well as relevant organic solvents (e.g., methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO)).

-

Sample Preparation: Add an excess amount of N-(2-aminoethyl)-N-methylcyclohexanamine to a series of vials containing each solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C and 37 °C) for a defined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method (see Section 4.0).

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO). While not a true thermodynamic value, it is a valuable high-throughput screening tool in early discovery.[11]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of N-(2-aminoethyl)-N-methylcyclohexanamine in DMSO (e.g., 10 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution in a 96-well plate.

-

Addition of Aqueous Buffer: Add a selected aqueous buffer to each well and mix.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is the kinetic solubility.[14]

Data Presentation: Solubility Profile

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |

| 0.1 N HCl (pH 1.2) | 25 | Shake-Flask | |

| Acetate Buffer (pH 4.5) | 25 | Shake-Flask | |

| Phosphate Buffer (pH 6.8) | 25 | Shake-Flask | |

| Phosphate Buffered Saline (pH 7.4) | 25 | Shake-Flask | |

| Methanol | 25 | Shake-Flask | |

| Ethanol | 25 | Shake-Flask | |

| Acetonitrile | 25 | Shake-Flask | |

| DMSO | 25 | Shake-Flask | |

| Phosphate Buffered Saline (pH 7.4) | 37 | Kinetic |

The Crucial Second Pillar: Stability Assessment

Stability studies are essential to understand how the quality of a drug substance changes over time under the influence of various environmental factors.[15] These studies are mandated by regulatory agencies and are critical for determining storage conditions and shelf-life.[3][4][5][6][7]

Forced Degradation (Stress Testing): Unveiling Degradation Pathways

Forced degradation studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[16][17][18] This information is vital for developing stability-indicating analytical methods.

-

Sample Preparation: Prepare solutions of N-(2-aminoethyl)-N-methylcyclohexanamine at a known concentration (e.g., 1 mg/mL) in appropriate solvents.

-

Stress Conditions: Expose the samples to the following conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid compound at 80 °C for 48 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

-

-

Neutralization (for hydrolytic samples): Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating analytical method (see Section 4.0). The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.

ICH Stability Studies: Long-Term and Accelerated Testing

Formal stability studies are conducted under ICH-prescribed conditions to establish a re-test period for the drug substance.[3][4][5][6][7]

-

Batch Selection: Use at least three primary batches of the drug substance.

-

Container Closure System: Store the samples in a container closure system that is the same as or simulates the proposed packaging.

-

Storage Conditions:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Tests: At each time point, test the samples for appearance, assay, purity (degradation products), and any other critical quality attributes.

Data Presentation: Stability Summary

| Storage Condition | Time Point | Appearance | Assay (%) | Total Impurities/Degradants (%) |

| 25°C/60%RH | 0 | |||

| 3 Months | ||||

| 6 Months | ||||

| 40°C/75%RH | 0 | |||

| 3 Months | ||||

| 6 Months |

The Analytical Backbone: A Stability-Indicating Method

A validated, stability-indicating analytical method is the cornerstone of both solubility and stability studies. For a diamine like N-(2-aminoethyl)-N-methylcyclohexanamine, which lacks a strong chromophore, a common and effective approach is pre-column derivatization followed by High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.[19][20][21]

Method Development Strategy

-

Derivatization Agent Selection: Choose a derivatizing agent that reacts specifically and quantitatively with primary and secondary amines. Common choices include:

-

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindoles.

-

Dansyl Chloride: Reacts with both primary and secondary amines to form fluorescent sulfonamides.

-

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form UV-active and fluorescent derivatives.

-

-

Chromatographic Separation: Develop a reversed-phase HPLC method to separate the derivatized analyte from any degradation products and impurities.

-

Column: A C18 column is a good starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

-

-

Detection: Use a fluorescence detector (FLD) or a diode-array detector (DAD) set to the appropriate excitation/emission or absorption wavelengths for the chosen derivative.

-

Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated through the forced degradation studies, where the method must be able to resolve the main peak from all degradation products.

Visualizing the Workflow

Diagram 1: Solubility Determination Workflow

Caption: Workflow for thermodynamic and kinetic solubility determination.

Diagram 2: Stability Study Workflow

Caption: Workflow for forced degradation and ICH stability studies.

Conclusion: Building a Foundation for Success

References

- A review of methods for solubility determination in biopharmaceutical drug characteris

-

ICH Q1A(R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. [Link]

-

ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. [Link]

-

ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). ECA Academy. [Link]

-

FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy. [Link]

-

Q1A(R2) Guideline. ICH. [Link]

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (URL not available)

-

Selective Aliphatic Aldimine Formation and Stabilization by a Hydrophobic Capsule in Water. Journal of the American Chemical Society. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

- Liquid chromatography method to determine polyamines in thermosetting polymers. (URL not available)

-

Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. ALWSCI. [Link]

-

Sterically Hindered Aliphatic Diamines. Tri-iso. [Link]

- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (URL not available)

-

N-Methylcyclohexylamine - Solubility of Things. [Link]

-

Aliphatic Diamines. Tri-iso. [Link]

-

A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. [Link]

-

N-(2-aminoethyl)-N-ethyl-2-methylaniline. PubChem. [Link]

-

N-(2-aminoethyl)-N-methylcyclohexanamine. PubChem. [Link]

-

N-(2-aminoethyl)-N-methylcyclohexanamine CAS#: 245487-33-6. ChemWhat. [Link]

-

HPLC method for determining ethylenediamine migration from epoxy-amine food packaging coatings into EU food simulants. PubMed. [Link]

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (URL not available)

-

Forced Degradation Studies. MedCrave online. [Link]

-